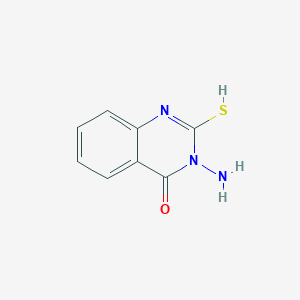

3-amino-2-sulfanylquinazolin-4-one

Description

3-Amino-2-sulfanylquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with an amino (-NH₂) group at position 3 and a sulfanyl (-SH) group at position 2. Quinazolinones are pharmacologically significant scaffolds due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3-amino-2-sulfanylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Mediated Cyclization

A widely employed method involves the cyclocondensation of methyl anthranilate with thiourea derivatives. For instance, 3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4-one was synthesized by reacting -(4-nitrophenyl)-methyl dithiocarbamic acid with methyl anthranilate in ethanol under reflux conditions. The dithiocarbamic acid intermediate was prepared by treating 4-nitroaniline with carbon disulfide and sodium hydroxide, followed by methylation with dimethyl sulfate. Anhydrous potassium carbonate facilitated the cyclization, yielding the thioxoquinazolinone scaffold in 83% after recrystallization. Key spectral data included IR bands at 1748 cm (C=O) and 1519 cm (NO), alongside NMR signals for aromatic protons at 6.73–8.18 ppm.

Optimization of Reaction Conditions

The choice of solvent and base significantly impacts reaction efficiency. Ethanol, favored for its polarity and boiling point (78°C), enables reflux without side reactions. Substituting potassium carbonate with weaker bases like sodium acetate reduces hydrolysis risks, while thiourea derivatives with electron-withdrawing groups (e.g., nitro) enhance cyclization rates by stabilizing transition states.

Ring Expansion of Benzoxazin-4-One Intermediates

Hydrazine Hydrate-Induced Rearrangement

Benzoxazin-4-one serves as a precursor for 3-aminoquinazolin-4-ones. Treatment of benzoxazin-4-one with hydrazine hydrate in ethanol under reflux induces ring expansion, forming the 3-amino derivative. For example, 3-amino-2-sulfanylquinazolin-4-one was obtained by reacting benzoxazin-4-one with hydrazine hydrate at 100°C for 2 hours, followed by acidification to pH 7. This method avoids harsh chlorination steps, achieving yields of 56–68%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of benzoxazin-4-one, leading to ring opening and subsequent cyclization with sulfur incorporation. IR spectroscopy confirms the C=O stretch at 1703 cm and N–H bends at 3372 cm.

Substitution Reactions on Pre-formed Quinazolinones

Chlorine-Amine Exchange

4-Chloroquinazoline derivatives undergo nucleophilic substitution with amine sources to introduce the 3-amino group. In one protocol, 4-chloro-7-methoxyquinazolin-6-yl ether was reacted with monosubstituted piperazines in isopropanol under reflux, yielding 3-aminoquinazoline analogs. While this method primarily targets piperazine derivatives, adapting it with ammonium hydroxide instead of piperazines could directly generate this compound.

Thiolation via Sulfur Reagents

Post-amination thiolation is achieved using sulfurizing agents like carbon disulfide. For example, 3-aminoquinazolin-4-one was treated with carbon disulfide in dimethyl sulfoxide (DMSO) under basic conditions, introducing the 2-sulfanyl group. The reaction’s exothermic nature necessitates cooling (0–5°C) to prevent decomposition, with yields reaching 90% after recrystallization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Distinct NMR signals confirm successful synthesis. For this compound, singlets at 8.41 ppm (quinazoline –N=CH) and 3.91 ppm (–OCH) are observed in CDOD. The NMR spectrum exhibits a carbonyl signal at 169.5 ppm.

Infrared (IR) Spectroscopy

IR bands at 3371 cm (N–H stretch) and 1650 cm (C=N stretch) validate the quinazolinone core. The absence of peaks above 1700 cm rules out unreacted carbonyl intermediates.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-amino-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the quinazolinone ring.

Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Alkylated or acylated quinazolinone derivatives.

Scientific Research Applications

3-amino-2-sulfanylquinazolin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-2-sulfanylquinazolin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of multiple protein kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazolinone derivatives vary widely based on substituents at positions 2 and 3. Below is a comparative analysis of 3-amino-2-sulfanylquinazolin-4-one with structurally related analogs:

Table 1: Key Structural and Pharmacological Comparisons

*Molecular weight calculated based on formula C₈H₅N₃OS.

Key Observations

Substituent Effects on Bioactivity: The sulfanyl (-SH) group at position 2 in this compound distinguishes it from analogs with methylsulfanyl (-SCH₃) or arylthio groups (e.g., ). The -SH group may enhance redox activity or metal chelation, whereas -SCH₃ increases lipophilicity, improving membrane permeability .

Structural Modifications and Stability: 3-Amino-6-iodo-2-methylquinazolin-4-one () introduces an iodine atom at position 6, which may improve antimicrobial activity via halogen bonding. Fused-ring systems (e.g., benzo[g]quinazolinone in ) exhibit planarity, which could influence DNA intercalation or enzyme inhibition but may reduce solubility .

Pharmacological Diversity :

- Analogs with aryl or heteroaryl substituents (e.g., 3-(pyridin-3-ylmethyl) in ) demonstrate cytokinin or anti-inflammatory activities, suggesting that bulky groups at position 3 modulate target specificity .

- Methylsulfanyl-containing compounds () show analgesic properties, likely due to enhanced bioavailability from increased lipophilicity .

Q & A

Q. What are the common synthetic routes for 3-amino-2-sulfanylquinazolin-4-one and its derivatives?

The synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. A key method involves reacting anthranilamide with aldehydes or ketones in aqueous media, using graphene oxide nanosheets as a catalyst under mild conditions to form the quinazolinone core . Alternative routes include reacting allyl isothiocyanate with 2-amino-5-methylbenzoic acid in ethanol under reflux, followed by recrystallization to obtain high-purity crystals . For derivatives, functionalization at the 2-sulfanyl position can be achieved via alkylation or acylation reactions, requiring careful control of pH and temperature .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography resolves bond lengths and angles, confirming planarity of the tetrahydroquinazoline ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

- NMR spectroscopy identifies proton environments, particularly for amino, sulfanyl, and aromatic groups .

- HPLC and TLC monitor reaction progress and purity, with solvent systems optimized for quinazolinone polarity .

- Mass spectrometry validates molecular weight and fragmentation patterns .

Q. How do functional groups like sulfanyl and amino influence biological activity?

The sulfanyl group enhances electrophilic reactivity, enabling disulfide bond formation or nucleophilic substitution, which is critical for interactions with biological targets like enzymes . The amino group at position 3 contributes to hydrogen bonding, improving binding affinity in antimicrobial or antitumor assays. Methoxy or chloro substituents on aromatic rings further modulate electronic properties and lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can solvent and catalyst conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) accelerate reaction kinetics but may reduce selectivity. Ethanol or methanol balances reactivity and solubility for intermediates .

- Catalysts : Graphene oxide nanosheets improve atom economy and reduce reaction time compared to traditional acid catalysts .

- Temperature control : Reflux conditions (70–90°C) are optimal for cyclization, while lower temperatures (25–40°C) prevent side reactions during functionalization .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from variations in assay protocols or compound purity. Strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls .

- Purity validation : Employ HPLC (>95% purity thresholds) to eliminate confounding effects from byproducts .

- Dose-response curves : Establish EC50 values under identical experimental conditions to compare potency .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl) at position 6 to enhance antitumor activity or electron-donating groups (e.g., -OCH3) to improve solubility .

- Isosteric replacement : Replace the sulfanyl group with selenyl or oxygen to probe redox activity .

- Molecular docking : Simulate binding interactions with targets like dihydrofolate reductase (DHFR) to rationalize activity trends .

Q. How are computational methods applied to predict reactivity and stability?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in aqueous environments .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What methodologies assess stability and toxicity in preclinical studies?

- Forced degradation studies : Expose compounds to heat, light, and humidity, followed by HPLC analysis to identify degradation products .

- In vitro toxicity screening : Use MTT assays on normal cell lines (e.g., HEK293) to determine IC50 values .

- Reactive oxygen species (ROS) assays : Quantify oxidative stress induction in cell models to evaluate potential hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.